molecular formula C11H10ClNO2 B2739795 8-Methylquinoline-5-carboxylic acid hydrochloride CAS No. 2344685-21-6

8-Methylquinoline-5-carboxylic acid hydrochloride

Cat. No.: B2739795
CAS No.: 2344685-21-6
M. Wt: 223.66
InChI Key: WGEPAGRFLALFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylquinoline-5-carboxylic acid can be synthesized through several methods. One common method involves the Skraup reaction, which uses 3-amino-p-toluic acid as a starting material . Another method involves the hydrolysis of 5-cyano-8-methylquinoline, which is synthesized via the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . The bromination of 8-methylquinoline in the presence of silver sulfate is also a notable step in this synthesis .

Industrial Production Methods: Industrial production of 8-Methylquinoline-5-carboxylic acid hydrochloride typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and industrial processes .

Scientific Research Applications

8-Methylquinoline-5-carboxylic acid hydrochloride has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

8-methylquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEPAGRFLALFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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